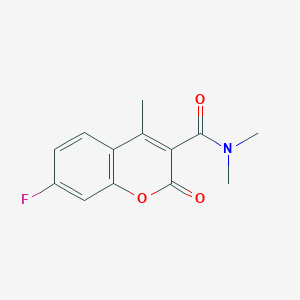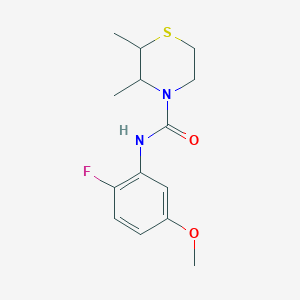
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is a chemical compound that has garnered interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, it has been shown to modulate the activity of certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, which is the formation of new blood vessels. Additionally, it has been shown to have neuroprotective effects, such as reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide is its potential for use in cancer treatment and neurodegenerative disease research. It has been shown to have promising results in vitro and in animal models, and further research is needed to determine its potential for use in humans. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in research.
Direcciones Futuras
There are several future directions for research on 1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide. One direction is to further investigate its potential for use in cancer treatment, particularly in combination with other drugs or therapies. Another direction is to explore its potential for use in treating other diseases, such as Alzheimer's disease or Parkinson's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in research.
Métodos De Síntesis
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide can be synthesized through a multistep process involving the reaction of cyclopentene-1-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethyl-2,3-dihydroindole-5-carboxamide in the presence of triethylamine. The resulting product is then purified through column chromatography, yielding the final compound.
Aplicaciones Científicas De Investigación
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been studied for its potential use in cancer treatment, as it has been shown to inhibit the proliferation of cancer cells in vitro. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, as it has been shown to have neuroprotective effects in animal models.
Propiedades
IUPAC Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-18(2)16(20)14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSZVAJKSCUDJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopentene-1-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-piperidin-1-ylethanone](/img/structure/B7630567.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)

![2-Imidazo[2,1-b][1,3]thiazol-3-yl-1-pyrrolidin-1-ylethanone](/img/structure/B7630598.png)

![1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
![2-chloro-6-fluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B7630609.png)
![N-[5-(2-methylpropyl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxamide](/img/structure/B7630623.png)

![4-(4-Hydroxyphenyl)-1-[3-(4-methoxyphenyl)pyrrolidin-1-yl]butan-1-one](/img/structure/B7630646.png)